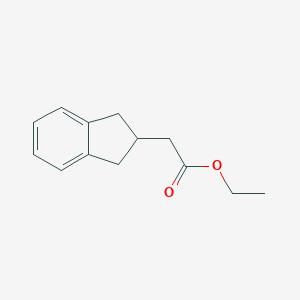
Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate
描述
Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate, also known as dihydrocarvyl acetate, is a chemical compound that belongs to the family of acetates. It is a clear, colorless liquid that has a fruity, fresh, and slightly floral scent. This compound is widely used in the fragrance and flavor industry due to its unique aroma profile. In
作用机制
The mechanism of action of Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate is not well understood. However, studies have suggested that this compound may exert its biological effects through the modulation of various signaling pathways in the body. For example, it has been shown to activate the Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate has been found to possess several biochemical and physiological effects. Studies have shown that this compound exhibits antimicrobial activity against various bacterial and fungal strains. Additionally, it has been found to possess antioxidant properties, which may help protect cells from oxidative damage. Furthermore, Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate has been shown to exhibit anti-inflammatory effects, which may help alleviate inflammation-related diseases.
实验室实验的优点和局限性
One of the main advantages of using Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate in lab experiments is its unique aroma profile. This makes it an ideal candidate for use in fragrance and flavor studies. Additionally, this compound has been found to possess antimicrobial and antioxidant properties, which may be useful in various biological experiments. However, one of the limitations of using Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate in lab experiments is its potential toxicity. Therefore, caution should be exercised when handling this compound.
未来方向
There are several future directions for research on Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate. One potential area of research is the investigation of its potential use as a natural preservative in the food and cosmetic industry. Additionally, the antimicrobial and antioxidant properties of this compound may be further explored for use in pharmaceutical and medical applications. Furthermore, the mechanism of action of Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate needs to be further elucidated to fully understand its biological effects. Overall, the potential applications of this compound make it an interesting area of research for scientists in various fields.
科学研究应用
Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate has been extensively studied for its various applications in the field of science. It is commonly used as a fragrance and flavoring agent in the food and cosmetic industry. Additionally, this compound has been found to possess antimicrobial and antioxidant properties, making it a potential candidate for use in pharmaceutical and medical applications.
属性
CAS 编号 |
143356-09-6 |
|---|---|
产品名称 |
Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate |
分子式 |
C13H16O2 |
分子量 |
204.26 g/mol |
IUPAC 名称 |
ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate |
InChI |
InChI=1S/C13H16O2/c1-2-15-13(14)9-10-7-11-5-3-4-6-12(11)8-10/h3-6,10H,2,7-9H2,1H3 |
InChI 键 |
MSVLHKCEWWRYFY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1CC2=CC=CC=C2C1 |
规范 SMILES |
CCOC(=O)CC1CC2=CC=CC=C2C1 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details


体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

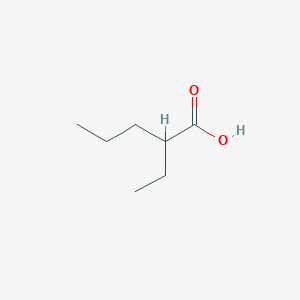
![4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B114234.png)
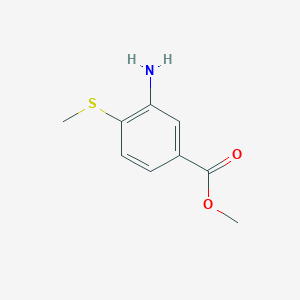
![(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4R,5R)-5-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B114237.png)
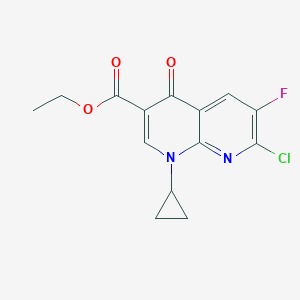
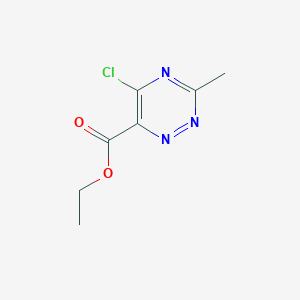
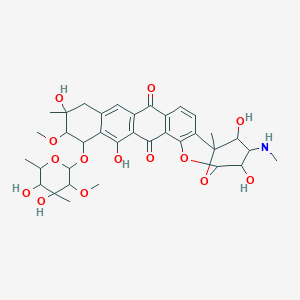
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-endo)-(9CI)](/img/structure/B114246.png)
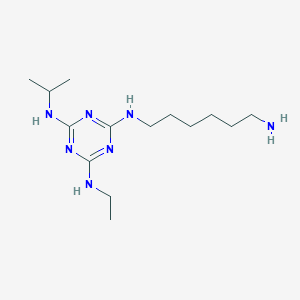
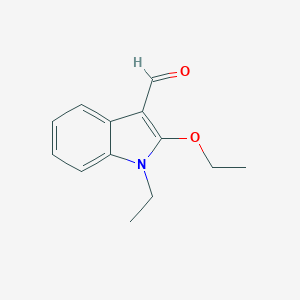

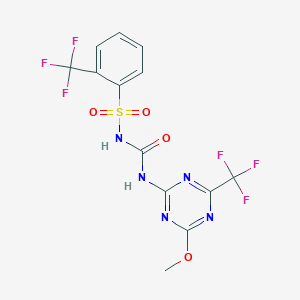
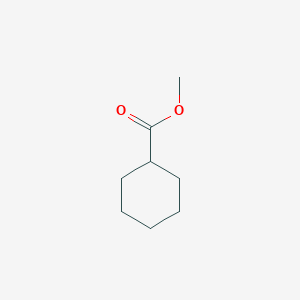
![Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B114258.png)